

# Application Notes: Method for Determining the IC50 of Brivanib In Vitro

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Compound of Interest		
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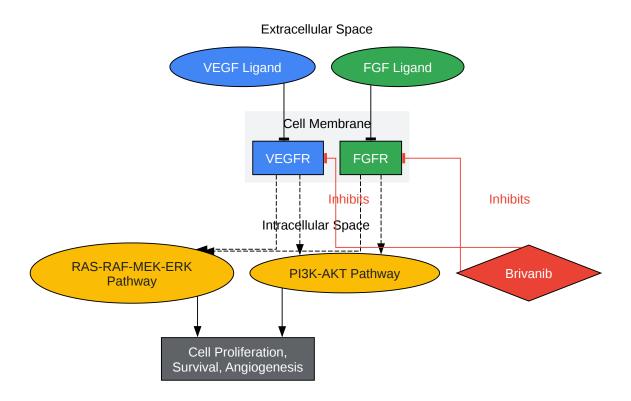
#### Introduction

Brivanib (BMS-582664) is an orally administered, anti-tumorigenic drug candidate that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] These receptor tyrosine kinases are critical mediators of tumor angiogenesis and proliferation.[3][4][5] Determining the half-maximal inhibitory concentration (IC50) is a fundamental step in preclinical drug development. The IC50 value provides a quantitative measure of a drug's potency, representing the concentration required to inhibit a specific biological process—such as cell proliferation—by 50%.[6][7][8] These application notes provide detailed protocols for determining the IC50 of Brivanib in cancer cell lines using common in vitro cell viability assays.

## **Mechanism of Action of Brivanib**

**Brivanib** exerts its anti-tumor effects by competitively inhibiting the ATP binding site of the catalytic domain of VEGFR and FGFR.[3] This dual inhibition blocks downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][9] By targeting both VEGF and FGF signaling, **Brivanib** may overcome resistance mechanisms that can develop with agents targeting only the VEGF pathway.[2][3]





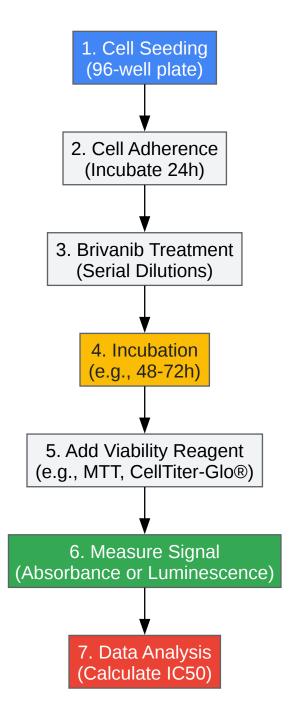
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Brivanib dual inhibition of VEGFR and FGFR signaling pathways.

## **Experimental Protocols**

The general workflow for determining the IC50 value involves seeding cells, treating them with a range of drug concentrations, incubating for a set period, and then measuring cell viability.





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General experimental workflow for IC50 determination.

Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays.

## **Protocol 1: MTT Cell Viability Assay**



This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10]

#### Materials

- Selected cancer cell line (e.g., HepG2, Huh7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Brivanib (stock solution in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- DMSO (Dimethyl sulfoxide)
- Sterile PBS (Phosphate-Buffered Saline)
- Multichannel pipette
- Microplate reader (absorbance at 570-590 nm)

#### Procedure

- Cell Seeding: Culture cells to the logarithmic growth phase.[11] Trypsinize, count, and dilute the cells in complete medium to a concentration of 5x10<sup>4</sup> to 1x10<sup>5</sup> cells/mL. Seed 100 μL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[9][11] Fill edge wells with 100 μL of sterile PBS to minimize evaporation effects.[12]
- Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow cells to attach.[12]
- Drug Treatment: Prepare serial dilutions of **Brivanib** in complete culture medium from the DMSO stock. A typical concentration range might be 0.01 μM to 100 μM. Remove the



medium from the wells and add 100  $\mu$ L of the medium containing the different **Brivanib** concentrations.[11]

- Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest drug concentration.
- Blank Control: Wells with medium only (no cells) to measure background absorbance.
- Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO<sub>2</sub>.[6][12]
- MTT Addition: After incubation, add 10-20 μL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[12] Observe the formation of purple formazan crystals.
- Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 μL of DMSO to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[12]

# Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13] The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

#### Materials

- Selected cancer cell line
- Complete culture medium
- Brivanib (stock solution in DMSO)
- Opaque-walled 96-well plates (suitable for luminescence)



- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer

#### Procedure

- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
  Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[14]
- Cell Seeding: Follow Step 1 from the MTT protocol, but use opaque-walled plates suitable for luminescence. Seed 100 μL of cell suspension per well.
- Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Drug Treatment: Follow Step 3 from the MTT protocol to treat cells with a serial dilution of Brivanib.
- Incubation: Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C and 5% CO<sub>2</sub>.
- Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][14] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 μL of reagent to 100 μL of medium).[9]
- Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  [9][14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][14]
- Luminescence Reading: Measure the luminescence of each well using a luminometer.

## **Data Presentation and Analysis**

1. Calculate Percent Viability: First, subtract the average absorbance/luminescence of the blank control wells from all other readings. Then, calculate the percentage of cell viability for



each **Brivanib** concentration using the following formula:[11] % Viability = (Signal of Treated Cells / Signal of Vehicle Control)  $\times$  100

- 2. Generate a Dose-Response Curve: Plot the calculated percent viability against the logarithm of the **Brivanib** concentration. The resulting graph should be a sigmoidal (S-shaped) curve.[11]
- 3. Determine the IC50 Value: The IC50 is the concentration of **Brivanib** that reduces cell viability by 50%. This value is determined by performing a non-linear regression analysis on the dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[7][10][11]

### **Example Data Summary**

The following table serves as a template for summarizing experimental findings. The IC50 values presented are hypothetical examples for illustrative purposes, based on **Brivanib**'s known activity against hepatocellular carcinoma (HCC) cell lines.[5]

Cell Line	Cancer Type	Assay Used	Incubation Time (hours)	Brivanib IC50 (μM)
HepG2	Hepatocellular Carcinoma	MTT	72	[e.g., 4.87]
Huh7	Hepatocellular Carcinoma	CellTiter-Glo®	72	[e.g., 6.21]
SK-HEP1	Hepatocellular Carcinoma	MTT	48	[e.g., 3.54]
HCT116	Colorectal Carcinoma	CellTiter-Glo®	72	[e.g., 8.95]

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## Methodological & Application





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